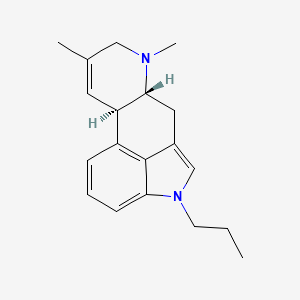
Dibutoxy(triphenyl)-lambda~5~-bismuthane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutoxy(triphenyl)-lambda~5~-bismuthane is an organobismuth compound characterized by the presence of triphenyl and dibutoxy groups attached to a central bismuth atom. Organobismuth compounds are known for their unique properties and applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxy(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with dibutyl ether under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Dibutoxy(triphenyl)-lambda~5~-bismuthane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.
Substitution: The dibutoxy and triphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted organobismuth derivatives.
科学研究应用
Dibutoxy(triphenyl)-lambda~5~-bismuthane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.
Medicine: Organobismuth compounds, including this compound, are being explored for their antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of dibutoxy(triphenyl)-lambda~5~-bismuthane involves its interaction with molecular targets through the bismuth center. The compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved in its action include oxidative stress induction and disruption of cellular processes.
相似化合物的比较
Similar Compounds
Triphenylbismuth: Similar in structure but lacks the dibutoxy groups.
Dibutylbismuth: Contains dibutyl groups instead of triphenyl groups.
Triphenylbismuth dichloride: Contains chlorine atoms instead of dibutoxy groups.
Uniqueness
Dibutoxy(triphenyl)-lambda~5~-bismuthane is unique due to the presence of both triphenyl and dibutoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
90520-66-4 |
|---|---|
分子式 |
C26H33BiO2 |
分子量 |
586.5 g/mol |
IUPAC 名称 |
dibutoxy(triphenyl)bismuth |
InChI |
InChI=1S/3C6H5.2C4H9O.Bi/c3*1-2-4-6-5-3-1;2*1-2-3-4-5;/h3*1-5H;2*2-4H2,1H3;/q;;;2*-1;+2 |
InChI 键 |
HZKREXLCOTWQLP-UHFFFAOYSA-N |
规范 SMILES |
CCCCO[Bi](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


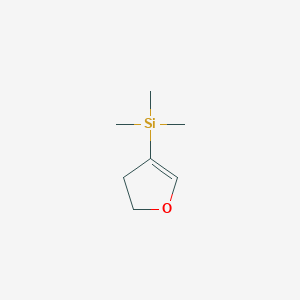
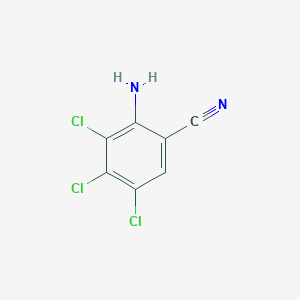

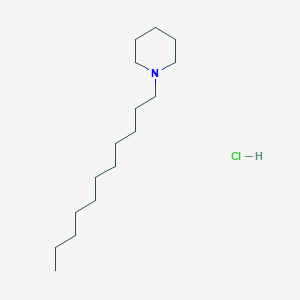

![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
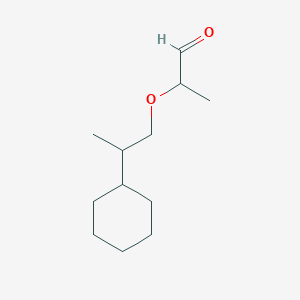

![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
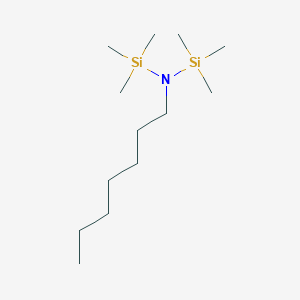

![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)

